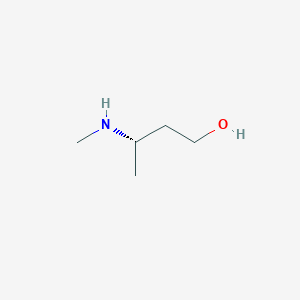
2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable sulfonylating agent.
Cyclization: The intermediate is then cyclized to form the quinolinone core.
Methoxylation: Introduction of the methoxy group at the 7th position.
Reduction: Reduction of the 2,3-double bond to form the dihydro derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the sulfonyl group or the quinolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction may yield various reduced derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone would depend on its specific biological activity. Generally, quinolinone derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolinone: The parent compound, known for its diverse biological activities.
7-Methoxyquinolinone: Similar structure but lacks the dihydro and methylsulfonyl groups.
2,3-Dihydroquinolinone: Lacks the methoxy and methylsulfonyl groups.
Uniqueness
2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone is unique due to the combination of the dihydro, methoxy, and methylsulfonyl groups, which may confer specific biological activities or chemical reactivity not seen in other quinolinone derivatives.
Propriétés
Numéro CAS |
1082922-32-4 |
|---|---|
Formule moléculaire |
C11H13NO4S |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
7-methoxy-1-methylsulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H13NO4S/c1-16-8-3-4-9-10(7-8)12(17(2,14)15)6-5-11(9)13/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
BRMJHGXHNYCPNL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)CCN2S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


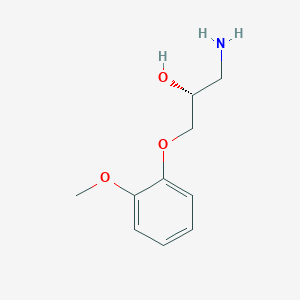

![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)
![5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13886200.png)
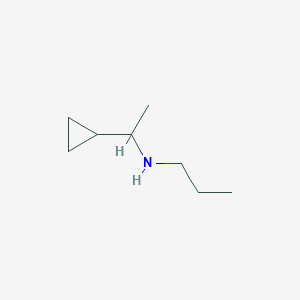
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
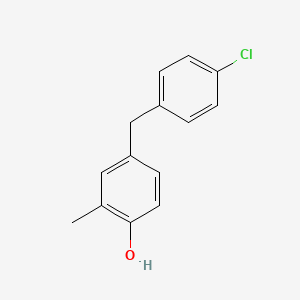
![(1S,4S)-1-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine;hydrochloride](/img/structure/B13886234.png)
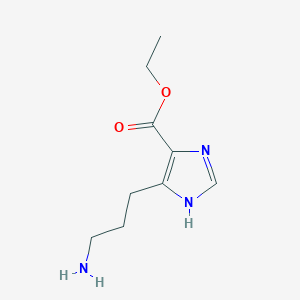
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
![2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13886257.png)
![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B13886270.png)
